4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex heterocyclic compound that features a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The fluorination of pyrimidine derivatives can be achieved using reagents such as sodium methoxide and 10% palladium on carbon (Pd/C) in the presence of ammonium formate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-5-fluoro-2-methoxy-pyrimidin-4(3H)-one: Shares a similar pyrimidine core but lacks the octahydropyrrolo[3,4-c]pyrrol moiety.
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Another pyrimidine derivative used in the preparation of bio-active compounds.
Uniqueness
4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity may confer unique biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21FN6O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(6-ethyl-5-fluoropyrimidin-4-yl)-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C17H21FN6O/c1-3-13-15(18)16(21-10-20-13)23-6-11-8-24(9-12(11)7-23)17-19-5-4-14(22-17)25-2/h4-5,10-12H,3,6-9H2,1-2H3 |
InChI Key |
MNYBERRXPTWVDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=CC(=N4)OC)F |
Origin of Product |
United States |
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